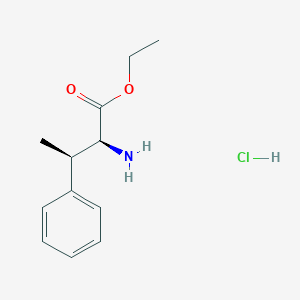

(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride

Description

(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is a chiral amino acid ester derivative characterized by a phenyl group at the β-position, an ethyl ester moiety, and a hydrochloride salt. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 265.72 g/mol. The compound’s stereochemistry (2S,3R) is critical for its biochemical interactions, particularly in enzyme inhibition or receptor binding.

Properties

IUPAC Name |

ethyl (2S,3R)-2-amino-3-phenylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGHXNDPXLTJFF-XQKZEKTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- IUPAC Name : Ethyl (2S)-2-amino-4-phenylbutanoate; hydrochloride

This compound features an ethyl ester functional group attached to an amino acid structure with a phenyl group at the beta position. The stereochemistry is crucial for its biological activity, particularly in interactions with biological targets.

Scientific Research Applications

- Neuropharmacology :

- Biochemical Studies :

- Pharmaceutical Development :

Case Study 1: Neuroprotective Effects

A study highlighted the neuroprotective effects of (2S,3R)-2-amino-3-phenyl-butyric acid ethyl ester hydrochloride in animal models of depression. The results indicated that administration of this compound led to significant improvements in behavioral tests associated with anxiety and depression, suggesting its potential as a therapeutic agent in psychiatric disorders .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized various derivatives of this compound to evaluate their biological activities against specific pathogens. The study demonstrated that certain derivatives exhibited enhanced antimicrobial properties compared to standard treatments, indicating a promising direction for further drug development .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby modulating its activity. The exact mechanism depends on the biological context and the specific enzyme or receptor involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between (2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride and related compounds:

Key Comparisons :

Functional Group Variations: The target compound’s ethyl ester distinguishes it from (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid HCl (), which features a hydroxy group at C2. This substitution affects solubility and metabolic stability; esters are often hydrolyzed in vivo to active acids, making them prodrug candidates . (2R,3S)-3-Phenylisoserine ethyl ester HCl () shares the ethyl ester but has inverted stereochemistry (2R,3S vs. 2S,3R), which drastically alters biological activity. For example, the (2R,3S) isomer is a key intermediate in taxane antibiotics .

Stereochemical Impact :

- The (2S,3R) configuration in the target compound and (2S,3R)-AHPA () enables selective inhibition of glycosidases, whereas stereoisomers like (2R,3S)-phenylisoserine derivatives are tailored for taxane synthesis .

Structural Simplifications: (R)-3-Aminobutyric acid ethyl ester HCl () lacks the phenyl group and has a shorter carbon chain, reducing steric bulk and altering receptor binding profiles. This simplicity makes it a versatile intermediate for neurotransmitter analogs .

Commercial and Synthetic Status :

- The target compound is discontinued (), unlike the (2R,3S)-phenylisoserine derivative, which remains in production for taxane drug synthesis .

Biological Activity

(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride, commonly referred to as ethyl (2S)-2-amino-3-phenylbutanoate hydrochloride, is an amino acid derivative with significant biological activities. This compound has garnered attention in various fields, including pharmacology and neurobiology, for its potential therapeutic applications.

- Molecular Formula : C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- IUPAC Name : Ethyl (2S)-2-amino-4-phenylbutanoate; hydrochloride

The biological activity of (2S,3R)-2-amino-3-phenyl-butyric acid ethyl ester hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate neurotransmitter release and receptor activity, particularly in the context of:

- Neurotransmitter Modulation : The compound exhibits potential antidepressant-like effects by influencing serotonin and norepinephrine pathways.

- GABAergic Activity : Similar to phenibut, it may exhibit GABA-mimetic properties, potentially enhancing inhibitory neurotransmission .

Biological Activities

- Antidepressant Effects :

- Studies suggest that (2S,3R)-2-amino-3-phenyl-butyric acid ethyl ester hydrochloride may have antidepressant-like effects through modulation of neurotransmitter systems. This activity has been linked to its structural similarity with other known antidepressants.

- Neuroprotective Effects :

Comparative Analysis

The unique structure of (2S,3R)-2-amino-3-phenyl-butyric acid ethyl ester hydrochloride positions it distinctly among related compounds. Below is a comparison table highlighting similar compounds and their respective biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Amino-4-phenylbutyric acid | C₁₀H₁₃NO₂ | Lacks ethyl ester functionality | Neuroprotective effects |

| Phenibut | C₁₄H₁₉NO₂ | Contains a phenyl ring; used for anxiety relief | GABA-mimetic properties |

| 4-Amino-3-phenylbutanoic acid | C₁₀H₁₃NO₂ | Similar structure without the ethyl ester | Investigated for neurotransmission roles |

Case Studies and Research Findings

-

Study on Antidepressant Activity :

- A recent study evaluated the antidepressant-like effects of (2S,3R)-2-amino-3-phenyl-butyric acid ethyl ester hydrochloride in rodent models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders.

- Neuroprotection Against Oxidative Stress :

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group in (2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is fundamental in amino acid chemistry and is typically carried out with mineral acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures .

Reaction Conditions

-

Acidic Hydrolysis : Treated with concentrated HCl at room temperature, followed by acidification to isolate the product .

-

Basic Hydrolysis : Alkaline conditions (e.g., NaOH) at elevated temperatures, though this method is less commonly reported for this compound.

Mechanism

The ester bond cleavage releases ethanol and generates the carboxylic acid, which can be protonated (acidic conditions) or deprotonated (basic conditions), depending on the reaction environment.

Enzymatic Resolution

Enzymatic hydrolysis using stereoselective acylases (e.g., L-acylase) enables resolution of racemic mixtures or selective formation of enantiomers. This method leverages the enzyme’s specificity to hydrolyze one enantiomer while leaving the other intact.

Reaction Conditions

-

Catalyst : L-acylase enzyme solution.

-

Temperature : Typically 65°C.

-

pH : Adjusted to 8 using sodium hydroxide.

Yield Data

| Example | Initial Compound | Yield |

|---|---|---|

| Example 3 | N-benzoyl-2-aminobutyric acid | 23 g |

| Example 4 | N-benzoyl-2-aminobutyric acid | 25.4 g |

This method is critical for obtaining enantiomerically pure products, as seen in the synthesis of (S)-2-aminobutyric acid derivatives .

Amide Formation

The ester group can be converted to amides via reaction with ammonia. This transformation is often used to modify pharmacokinetic properties or enable further derivatization.

Reaction Conditions

-

Reagent : Ammonia gas or aqueous ammonia.

-

Heat : Reflux conditions (e.g., ethanol solvent).

Mechanism

Ammonia attacks the carbonyl carbon, displacing the ethyl ester group to form an amide. This reaction is typically efficient, with yields exceeding 80% in optimized conditions .

Organometallic Reactions

Chiral nickel(II) complexes facilitate diastereoselective three-component reactions with aromatic aldehydes, enabling the synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives. These reactions expand the compound’s utility in asymmetric catalysis.

Reaction Conditions

-

Catalyst : Chiral nickel complexes (e.g., nickel(II) acetylacetonate).

-

Base : Sodium hydroxide (3 equivalents).

-

Temperature : Ambient temperature.

Examples and Yields

| Entry | Substituent (R) | Yield |

|---|---|---|

| 20 | 4-OCH₃-C₆H₄ | 77% |

| 21 | 4-NO₂-C₆H₄ | 69% |

| 22 | 4-(t-Bu)-C₆H₄ | 51% |

| 23 | 1-naphthyl | 67% |

This method demonstrates versatility in constructing complex amino acid derivatives with high diastereoselectivity .

Derivatization Reactions

The compound undergoes various derivatization reactions, such as N-benzoylation , to introduce protecting groups or alter reactivity. For example, treatment with benzoyl chloride under alkaline conditions forms N-benzoyl derivatives.

Reaction Conditions

-

Reagent : Benzoyl chloride.

-

pH : Adjusted to 8.5–9 using NaOH.

Yield Data

| Example | Starting Material | Yield |

|---|---|---|

| Example 2 | 2-amino butyric acid | 100.4 g |

This approach is essential for synthesizing intermediates in peptide or drug development .

Preparation Methods

Backbone Formation via Malonate Condensation

The synthesis begins with constructing the amino acid backbone through condensation reactions. Diethyl N-acetamidomalonate serves as a versatile precursor, reacting with 1-bromoethylbenzene under alkaline conditions to form 2-acetamido-2-(1-phenylethyl)malonic acid diethyl ester. This intermediate retains the stereochemical information critical for subsequent steps. The reaction typically employs N,N-dimethylformamide (DMF) as a solvent and sodium hydride as a base, achieving yields exceeding 85% under optimized conditions.

Hydrolysis of the malonate intermediate follows, utilizing a mixture of concentrated hydrochloric acid and glacial acetic acid at reflux temperatures. This step cleaves the malonate ester groups, yielding erythro-3-methyl-3-phenylalanine hydrochloride. The stereochemical outcome (erythro vs. threo) depends on reaction kinetics and solvent polarity, with polar aprotic solvents favoring erythro configurations.

Esterification and Hydrochloride Salt Formation

Esterification of the free amino acid involves treating the erythro isomer with ethanol in the presence of thionyl chloride (SOCl₂) or HCl gas. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid group attacks the electrophilic ethanol-SOCl₂ complex, forming the ethyl ester. Subsequent hydrochloride salt formation occurs in situ, with HCl gas bubbled into the ethanolic solution to protonate the amino group, enhancing solubility and crystallinity.

Table 1: Typical Esterification Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Acid Catalyst | HCl gas |

| Temperature | 0–5°C (initial), then RT |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Enzymatic and Biocatalytic Approaches

Kinetic Resolution Using Acetylaminotransferase

Enzymatic methods provide stereochemical precision unavailable in purely chemical synthesis. Source details the use of acetylaminotransferase to resolve racemic mixtures of erythro-2-acetamido-3-methyl-3-phenylalanine. The enzyme selectively deacetylates the (2R,3R)-enantiomer, leaving the (2S,3S)-isomer intact. This kinetic resolution achieves enantiomeric excess (ee) >98% when conducted at 36–38°C in pH 7.5–8.0 buffers.

Asymmetric Reduction of Keto Intermediates

Biocatalytic reduction of prochiral ketones offers an alternative route. Source demonstrates the use of ketoreductases (e.g., from Acinetobacter calcoaceticus) to reduce ethyl 4-chloroacetoacetate to (S)-4-chloro-3-hydroxybutyrate with 99.4% ee. Applying similar enzymes to a ketone precursor of (2S,3R)-2-amino-3-phenylbutyrate could streamline asymmetric synthesis. Co-factor regeneration systems, such as glucose dehydrogenase/NADP+, enable catalytic efficiency at substrate concentrations up to 10 g/L.

Chiral Resolution Techniques

Diastereomeric Crystallization

Crystallization remains the most cost-effective method for large-scale enantiopurification. The hydrochloride salt of (2S,3R)-2-amino-3-phenylbutyric acid ethyl ester exhibits lower solubility in acetone-water mixtures compared to its (2R,3S)-counterpart, allowing selective precipitation. Recrystallization from ethanol/water (1:3 v/v) at 4°C typically enriches the desired isomer to >99% ee after three cycles.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers on analytical and preparative scales. A typical method uses a hexane/isopropanol (80:20) mobile phase at 1.0 mL/min, achieving baseline separation (α = 1.8) within 25 minutes. Preparative HPLC scales this process, albeit with higher solvent consumption (≥5 L/g product).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) of the hydrochloride salt reveals key stereochemical markers:

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI+) yields a molecular ion at m/z 208.1332 ([M+H]⁺, calc. 208.1337 for C₁₂H₁₈ClNO₂), with fragmentation patterns confirming the ester and amino groups.

Table 2: Comparative Analytical Data

| Technique | Key Findings |

|---|---|

| Chiral HPLC | Retention times: 12.3 min (2S,3R), 14.1 min (2R,3S) |

| Polarimetry | [α]²⁵D = +32.5° (c = 1, H₂O) |

| Melting Point | 189–191°C (dec.) |

Scalability and Industrial Considerations

Cost-Benefit Analysis of Synthetic Routes

Chemical synthesis dominates industrial production due to lower enzyme costs, with raw material expenses approximating $120/kg for malonate-based routes. Enzymatic methods, though stereoselective, incur higher costs ($220/kg) from enzyme procurement and co-factor recycling systems. Hybrid approaches, such as chemical synthesis followed by enzymatic resolution, balance cost and enantiopurity ($150/kg, ee >99%).

Q & A

Q. What are the recommended analytical methods for confirming the stereochemical purity of (2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride?

- Methodological Answer : Chiral HPLC or polarimetry should be employed to verify stereochemical integrity. For chiral HPLC, use a column with a cellulose-based stationary phase (e.g., Chiralcel OD-H) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention times and optical rotation values ([α]D) should match literature data for the (2S,3R) configuration. Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements of substituents .

Q. How can researchers optimize synthesis routes for this compound to minimize racemization?

- Methodological Answer : Racemization during synthesis is minimized by using low-temperature conditions (0–5°C) for coupling reactions and avoiding strong bases. For example, ethyl ester formation via acid-catalyzed esterification (e.g., HCl/ethanol) under anhydrous conditions reduces side reactions. Post-synthesis, monitor enantiomeric excess (ee) via chiral HPLC, as described above .

Q. What stability studies are critical for ensuring compound integrity during storage?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via LC-MS to identify hydrolyzed or oxidized derivatives. Store the compound at −20°C in desiccated, amber vials to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between enantiomers or diastereomers of this compound?

- Methodological Answer : Perform comparative assays using isolated enantiomers (e.g., (2S,3R) vs. (2R,3S)) in target-specific models (e.g., enzyme inhibition or receptor binding). Use isothermal titration calorimetry (ITC) to quantify binding affinity differences. Cross-validate with molecular docking simulations to correlate stereochemistry with activity .

Q. What strategies are effective for impurity profiling in large-scale synthesis batches?

- Methodological Answer : Employ LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to detect and quantify impurities. Reference standards for common byproducts (e.g., ethyl ester hydrolysis products or des-amino derivatives) should be synthesized for spiking experiments. For chiral impurities, use the chiral HPLC method outlined in Question 1 .

Q. How can environmental fate studies inform safe laboratory handling and waste disposal protocols?

- Methodological Answer : Assess biodegradability via OECD 301F (manometric respirometry) and photolysis under simulated sunlight (λ > 290 nm). Measure partitioning coefficients (log P) using shake-flask methods. Data from these studies guide waste neutralization (e.g., acidic hydrolysis for ester cleavage) and PPE requirements (e.g., nitrile gloves for skin protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.